Cas no 135710-38-2 (Methyl 3,5-Bis(allyloxy)benzenecarboxylate)

Methyl 3,5-Bis(allyloxy)benzenecarboxylate is a versatile aromatic ester characterized by its dual allyloxy functional groups attached to a benzene ring. This compound is primarily utilized in organic synthesis and polymer chemistry due to its reactive allyl ether moieties, which enable participation in crosslinking and polymerization reactions. Its structure offers flexibility for further functionalization, making it valuable in the development of specialty polymers, resins, and advanced materials. The ester group enhances solubility in organic solvents, facilitating handling in synthetic applications. Its stability under standard conditions and well-defined reactivity profile make it a reliable intermediate for researchers in materials science and fine chemical synthesis.
Methyl 3,5-Bis(allyloxy)benzenecarboxylate structure
135710-38-2 structure
Product Name:Methyl 3,5-Bis(allyloxy)benzenecarboxylate
CAS No:135710-38-2
MF:C14H16O4
MW:248.274444580078
MDL:MFCD04117781
CID:231846
PubChem ID:2763339
Update Time:2025-10-28

Methyl 3,5-Bis(allyloxy)benzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,5-bis(2-propen-1-yloxy)-, methyl ester
    • Methyl 3,5-bis(allyloxy)benzenecarboxylate
    • methyl 3,5-bis(prop-2-enoxy)benzoate
    • 3,5-bis(2-propen-1-yloxy)benzoic acid methyl ester
    • methyl 3,5-bis(allyloxy)benzoate
    • methyl 3,5-diallyloxybenzoate
    • methyl 3,5-diprop-2-enyloxybenzoate
    • methylbisallyloxybenzenecarboxylate
    • METHYL3,5-BIS(ALLYLOXY)BENZENECARBOXYLATE
    • SCHEMBL20395893
    • AKOS005069294
    • FT-0679965
    • Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate
    • 10W-0705
    • MFCD04117781
    • Benzoic acid,3,5-bis(2-propen-1-yloxy)-,methyl ester
    • methyl 3,5-bis(prop-2-en-1-yloxy)benzoate
    • J-522114
    • DTXSID70376901
    • 135710-38-2
    • Methyl 3,5-Bis(allyloxy)benzenecarboxylate
    • MDL: MFCD04117781
    • Inchi: 1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
    • InChI Key: XIHVVZYQCQQHHV-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C=C(C=C(C(=O)OC)C=1)OCC=C

Computed Properties

  • Exact Mass: 248.10500
  • Monoisotopic Mass: 248.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8
  • XLogP3: 3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 30-33°C
  • Boiling Point: 356.7±32.0 °C at 760 mmHg
  • Flash Point: 156.1±25.2 °C
  • Refractive Index: 1.51
  • PSA: 44.76000
  • LogP: 2.60280
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 3,5-Bis(allyloxy)benzenecarboxylate Security Information

Methyl 3,5-Bis(allyloxy)benzenecarboxylate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 3,5-Bis(allyloxy)benzenecarboxylate Pricemore >>

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Methyl 3,5-Bis(allyloxy)benzenecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:135710-38-2)Methyl 3,5-Bis(allyloxy)benzenecarboxylate
Order Number:A1175033
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:30
Price ($):284.0
Email:sales@amadischem.com

Methyl 3,5-Bis(allyloxy)benzenecarboxylate Related Literature

Additional information on Methyl 3,5-Bis(allyloxy)benzenecarboxylate

Methyl 3,5-Bis(allyloxy)benzenecarboxylate: A Comprehensive Overview

Methyl 3,5-Bis(allyloxy)benzenecarboxylate, also known by its CAS number 135710-38-2, is a versatile organic compound with significant applications in various fields. This compound is a derivative of benzenecarboxylic acid, where the hydroxyl group is esterified with methanol, and the positions at 3 and 5 on the benzene ring are substituted with allyloxy groups. The structure of this compound is characterized by its aromatic ring, ester functional group, and allyl ether substituents, which contribute to its unique chemical properties.

The synthesis of Methyl 3,5-Bis(allyloxy)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the esterification of benzenecarboxylic acid with methanol in the presence of an acid catalyst. Subsequently, the hydroxyl groups at positions 3 and 5 are replaced with allyloxy groups through nucleophilic substitution or coupling reactions. The exact synthetic pathway may vary depending on the specific conditions and reagents used, but the overall goal is to achieve high purity and yield of the final product.

Recent studies have highlighted the potential of Methyl 3,5-Bis(allyloxy)benzenecarboxylate in advanced materials science. Researchers have explored its use as a precursor for polymeric materials due to its ability to undergo polymerization under specific conditions. For instance, the compound can serve as a monomer in free radical polymerization or step-growth polymerization processes. The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for applications in high-performance composites and thermoplastics.

In addition to its role in materials science, Methyl 3,5-Bis(allyloxy)benzenecarboxylate has shown promise in pharmaceutical research. Its structure allows for potential bioactivity modulation through chemical modifications. For example, researchers have investigated its derivatives as candidates for drug delivery systems due to their ability to form stable complexes with therapeutic agents. Furthermore, the compound's ester functionality makes it amenable to bioconjugation reactions, which are critical in developing targeted drug delivery platforms.

The chemical stability of Methyl 3,5-Bis(allyloxy)benzenecarboxylate is another area of interest for scientists. Studies have demonstrated that the compound exhibits good stability under ambient conditions; however, it can undergo degradation under harsh conditions such as high temperatures or strong acidic or basic environments. Understanding these stability characteristics is crucial for optimizing storage conditions and ensuring the compound's performance in various applications.

From an environmental perspective, researchers have also examined the biodegradability of Methyl 3,5-Bis(allyloxy)benzenecarboxylate. Initial findings suggest that under aerobic conditions, the compound can be metabolized by microorganisms; however, further studies are required to fully assess its environmental impact and develop strategies for safe disposal.

In conclusion, Methyl 3,5-Bis(allyloxy)benzenecarboxylate (CAS No. 135710-38-2) is a multifaceted organic compound with diverse applications across materials science and pharmaceutical research. Its unique chemical structure and functional groups make it a valuable building block for advanced materials and bioactive compounds. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135710-38-2)Methyl 3,5-Bis(allyloxy)benzenecarboxylate
A1175033
Purity:99%
Quantity:5g
Price ($):284.0
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